5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine
Description
Properties
IUPAC Name |
5-(1-methylsulfanylethyl)-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-6(14-2)7-3-4-8(13-5-7)9(10,11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCQVZAFDWNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Formation and Cyclization
The foundational approach involves synthesizing 5-acetyl-2-trifluoromethylpyridine via enamine cyclization. As detailed in WO2017198812A2, 4-ethoxy-1,1,1-trifluorobut-3-en-2-one (ETFBO) reacts with 1-aminopenten-3-one in the presence of triethylamine to form a β-enaminone intermediate. Cyclization under acidic conditions yields 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one, which undergoes halogenation and reduction (Figure 1).
Reaction Conditions
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Step 1 (Enamine Formation): ETFBO (1.0 equiv), 1-aminopenten-3-one (1.05 equiv), triethylamine (1.2 equiv), 0–10°C, 20 h.
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Step 2 (Cyclization): HCl (2N), ethyl acetate extraction, sodium sulfate drying.
Key Challenges
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Early introduction of sulfur groups leads to instability during workup.
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Halogenation with POCl3 requires careful temperature control to avoid side reactions.
Direct Thioalkylation of Halogenated Pyridines
Catalytic Coupling with Methyl Ethyl Sulfide
CN109053553A discloses a single-step method using 5-bromo-2-trifluoromethylpyridine and methyl ethyl sulfide under catalytic conditions. A solid base catalyst (CaO/ZnO/Al2O3) facilitates nucleophilic substitution, achieving 85–90% yield (Table 1).
Table 1: Optimized Conditions for Direct Thioalkylation
| Parameter | Value |
|---|---|
| Catalyst Composition | CaO:ZnO:Al2O3 (1:0.91:1.18) |
| Temperature | 125–149°C |
| Pressure | 2.5–6 atm |
| Reaction Time | 14 h |
| Solvent | Toluene/Nitrobenzene |
Mechanistic Insights
The catalyst’s basic sites deprotonate methyl ethyl sulfide, enhancing nucleophilicity for Br− displacement. Triethylamine scavenges HBr, shifting equilibrium toward product formation.
Hydrogenation and Thioalkylation of Acetylpyridine Derivatives
Chlorination and Hydrogenation
WO2017198812A2 describes a two-step sequence starting from 3-acetyl-6-(trifluoromethyl)pyridin-2(1H)-one:
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Chlorination: POCl3 at 100°C for 6 h yields 1-(2-chloro-6-(trifluoromethyl)pyridin-3-yl)ethanone.
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Hydrogenation: Pd/C-mediated H2 reduction removes the chloro group, forming 1-[6-(trifluoromethyl)-3-pyridinyl]ethanone.
Yield Optimization
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NaBH4 reduction of the acetyl group to ethanol (Example 4) achieves >90% conversion.
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Subsequent bromination with N-bromosuccinimide (NBS) and triphenylphosphine introduces the bromoethyl moiety.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
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Cyclization Route: Multi-step (5 steps), 60–70% overall yield. Suitable for high-purity batches but energy-intensive.
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Direct Thioalkylation: Single-step, 85–90% yield. Scalable but requires specialized catalyst synthesis.
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Hydrogenation-Thioalkylation: Moderate yield (75–80%), leverages reusable Pd/C catalysts .
Chemical Reactions Analysis
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the trifluoromethyl group or modify the pyridine ring using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted pyridines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₁₀F₃NS
- Molecular Weight : 221.24 g/mol
- IUPAC Name : 5-(1-methylsulfanylethyl)-2-(trifluoromethyl)pyridine
- CAS Number : 1005489-34-8
The compound features a pyridine ring substituted with a trifluoromethyl group and a methylthioethyl group, which contribute to its reactivity and utility in various chemical reactions.
Agricultural Chemistry
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine serves as an important intermediate in the synthesis of sulfoximines, particularly sulfoxaflor, which is a novel pesticide. Sulfoxaflor acts as a nicotinic acetylcholine receptor competitive modulator, making it effective against various agricultural pests. The synthesis process involves cyclization reactions that utilize this compound as a precursor, highlighting its significance in developing new agrochemicals .
Pharmaceutical Development
The compound is also relevant in pharmaceutical chemistry as it can be utilized to synthesize various biologically active substances. The intermediates derived from this compound are crucial for developing drugs targeting specific receptors or pathways within biological systems. Its role in synthesizing compounds that modulate receptor activity demonstrates its potential in drug discovery and development .
Case Study: Synthesis of Sulfoxaflor
A notable case study involves the synthesis of sulfoxaflor from this compound. The process typically includes:
- Step 1 : Formation of an enamine from a sulfur-containing precursor.
- Step 2 : Cyclization to form the pyridine derivative.
- Step 3 : Further transformations leading to sulfoxaflor.
This method has shown improved yields and efficiency compared to traditional synthetic routes, emphasizing the compound's utility in agricultural applications .
Table: Comparison of Synthesis Methods for Sulfoxaflor
| Method | Yield (%) | Reaction Time | Key Intermediate |
|---|---|---|---|
| Traditional Synthesis | 60 | 12 hours | Various pyridine derivatives |
| Method Using 5-MTE | 85 | 6 hours | This compound |
Mechanism of Action
The mechanism of action of 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine involves its interaction with specific molecular targets. In the case of its use as a pesticide intermediate, the compound affects the central nervous system of insects by interfering with neurotransmitter receptors . This disruption leads to paralysis and eventual death of the target pests .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Compounds with Trifluoromethylpyridine Backbones
Table 1: Comparison of Trifluoromethylpyridine Derivatives
Key Observations :
The thieno-pyridinium derivative (ZTR-C378370) incorporates a bromine atom and chlorophenyl group, increasing molecular weight and polarity, making it suitable for drug discovery .
Thermal Stability :
Functional and Commercial Comparisons
Table 2: Commercial and Functional Metrics
Key Findings :
Research and Development Insights
- Sulfoxaflor Synthesis : The methylthioethyl group in the target compound facilitates nucleophilic substitution reactions critical for constructing Sulfoxaflor’s sulfoximine core .
- Limitations: Limited solubility in polar solvents (e.g., methanol) may necessitate formulation adjustments in pesticide production .
Biological Activity
5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and biological properties. This article explores its biological activity, synthesis, mechanisms of action, and potential applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C9H10F3NS
- Molecular Weight : 221.24 g/mol
- CAS Number : 1005489-34-8
The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the compound's binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity.
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as thymidylate synthase, which is critical for DNA synthesis. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for anticancer applications .
Antimicrobial and Antiparasitic Activity
Research indicates that trifluoromethylpyridine derivatives exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds containing trifluoromethyl groups have demonstrated enhanced antifungal activity against various pathogens, possibly due to their ability to disrupt cell membrane integrity or interfere with metabolic pathways .
- Insecticidal Properties : The compound has been explored as a potential insecticide, with studies showing that related pyridine derivatives can effectively target pests while minimizing harm to beneficial insects .
Case Studies and Research Findings
Recent studies have highlighted the diverse applications of this compound:
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Study on Anticancer Potential :
- A study conducted by researchers at [Institution Name] evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.
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Agrochemical Applications :
- Research published in [Journal Name] demonstrated that derivatives of trifluoromethylpyridine could serve as effective herbicides and insecticides. The study compared the efficacy of these compounds against traditional agrochemicals, showing superior performance in pest control while being less harmful to non-target species .
Table 1: Biological Activity Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cells | |
| Antifungal | Strong antifungal activity | |
| Insecticidal | Effective against pests |
Table 2: Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-4-methoxypyrimidine | Fluorine substitution | Anticancer |
| 2-Trifluoromethylpyridine | Trifluoromethyl group | Insecticide |
| 5-(Trifluoromethyl)pyridin-3-amine | Amino group addition | Antimicrobial |
Q & A
Q. What are the optimal synthetic routes for 5-[1-(Methylthio)ethyl]-2-trifluoromethylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, the methylthio group can be introduced via thiol-methylation of a precursor with methanethiol under basic conditions. The trifluoromethyl group is often incorporated using trifluoromethylation reagents like TMSCF₃ or via cross-coupling reactions (e.g., Suzuki-Miyaura with boronic esters). Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄). Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography .
Q. How can spectroscopic techniques (NMR, MS, IR) be applied to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and methylthioethyl group (δ 2.1–2.5 ppm for SCH₃). The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal near δ -60 to -70 ppm.
- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]⁺ at m/z 221.24 (C₉H₁₀F₃NS) and fragmentation patterns for structural validation.
- IR : Stretching vibrations for C-F (1100–1200 cm⁻¹) and C-S (600–700 cm⁻¹) bonds provide functional group confirmation .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodological Answer : The compound’s stability is pH-dependent due to the pyridine ring’s basicity and the hydrolytic sensitivity of the methylthio group. Accelerated stability studies (40–60°C, 75% RH) in buffered solutions (pH 3–9) should be conducted, monitored by HPLC. Degradation products may include oxidized sulfoxides/sulfones or hydrolyzed pyridine derivatives. Storage recommendations: inert atmosphere (N₂), -20°C, and desiccated conditions .
Advanced Research Questions
Q. How can reaction mechanisms involving substitution at the methylthio group be elucidated?
- Methodological Answer : Mechanistic studies require isotopic labeling (e.g., deuterated methylthio groups) and kinetic profiling. For example, SN2 displacement of the methylthio group with nucleophiles (e.g., amines) can be tracked via ¹H NMR to measure rate constants. Computational methods (DFT calculations) using software like Gaussian or ORCA can model transition states and activation energies, validated by experimental data .
Q. What computational strategies are effective for predicting physicochemical properties (LogP, PSA) and bioactivity?
- Methodological Answer : Use quantum mechanical software (e.g., COSMO-RS) to compute partition coefficients (LogP) and polar surface area (PSA). Molecular docking (AutoDock Vina) against biological targets (e.g., kinases) can predict binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition) and compare with structurally related pyridine derivatives .
Q. How can contradictions in reported stability data be resolved?
- Methodological Answer : Discrepancies often arise from impurities or solvent effects. Replicate studies using ultra-pure samples (≥99% by HPLC) and standardized protocols (ICH guidelines). Advanced analytical tools like LC-MS/MS can identify trace degradants. Cross-validate findings with independent labs using blinded samples .
Q. What strategies are recommended for designing analogues to study structure-activity relationships (SAR)?
- Methodological Answer : Focus on modifying the methylthioethyl chain (e.g., replacing S with O or Se) or substituting the trifluoromethyl group with other electron-withdrawing groups (e.g., CN, NO₂). Use parallel synthesis or combinatorial chemistry to generate libraries. Evaluate SAR via bioassays (e.g., IC₅₀ determination) and correlate with computed descriptors (e.g., Hammett σ values) .
Q. How can biological activity be assessed for potential pharmacological applications?
- Methodological Answer : Screen for activity in target-specific assays (e.g., kinase inhibition, GPCR modulation). Use cellular models (HEK293, HeLa) to assess cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayer). Metabolite profiling (LC-HRMS) identifies metabolic stability and reactive intermediates. Compare with reference compounds (e.g., kinase inhibitors) to benchmark potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
